molecular formula C8H5F2IO B14863729 2,3-Difluoro-4-iodo-phenylacetaldehyde

2,3-Difluoro-4-iodo-phenylacetaldehyde

Cat. No.: B14863729
M. Wt: 282.03 g/mol
InChI Key: WOEHJFJYBKXUFO-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-iodo-phenylacetaldehyde is an organic compound with the molecular formula C8H5F2IO It is characterized by the presence of two fluorine atoms, one iodine atom, and an aldehyde group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-iodo-phenylacetaldehyde typically involves the introduction of fluorine and iodine atoms onto a phenylacetaldehyde backbone. One common method is the halogenation of 2,3-difluorophenylacetaldehyde using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require the presence of a catalyst to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-iodo-phenylacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atom under appropriate conditions.

Major Products Formed

    Oxidation: 2,3-Difluoro-4-iodo-benzoic acid.

    Reduction: 2,3-Difluoro-4-iodo-phenylethanol.

    Substitution: Various substituted phenylacetaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoro-4-iodo-phenylacetaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Biology: The compound can be used to study the effects of halogenated aldehydes on biological systems and may have potential as a biochemical probe.

    Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development, is ongoing.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,3-Difluoro-4-iodo-phenylacetaldehyde exerts its effects depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In substitution reactions, the iodine atom is replaced by a nucleophile, resulting in the formation of new chemical bonds. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.

Comparison with Similar Compounds

2,3-Difluoro-4-iodo-phenylacetaldehyde can be compared with other halogenated phenylacetaldehydes, such as:

  • 2,3-Difluoro-4-bromo-phenylacetaldehyde
  • 2,3-Difluoro-4-chloro-phenylacetaldehyde
  • 2,3-Difluoro-4-fluoro-phenylacetaldehyde

These compounds share similar structural features but differ in the halogen atom attached to the phenyl ring

Properties

Molecular Formula

C8H5F2IO

Molecular Weight

282.03 g/mol

IUPAC Name

2-(2,3-difluoro-4-iodophenyl)acetaldehyde

InChI

InChI=1S/C8H5F2IO/c9-7-5(3-4-12)1-2-6(11)8(7)10/h1-2,4H,3H2

InChI Key

WOEHJFJYBKXUFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CC=O)F)F)I

Origin of Product

United States

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